4'-hydroxy-1'-(2-methoxyethyl)-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole and pyrrole precursors, followed by their coupling under controlled conditions to form the spiro compound. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
- 2-methoxyethyl methyl phthalate
- 4-(hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
What sets 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H26N2O6/c1-5-13-34-20-11-10-17(15-16(20)2)22(29)21-23(30)24(31)28(12-14-33-4)26(21)18-8-6-7-9-19(18)27(3)25(26)32/h5-11,15,29H,1,12-14H2,2-4H3/b22-21- |
InChI Key |
BJIWNUFFUJKSQY-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCOC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCOC)O)OCC=C |
Origin of Product |
United States |
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